3-Fluoro-N-methyl-N-methoxy-5-nitrobenzamide
Description
3-Fluoro-N-methyl-N-methoxy-5-nitrobenzamide is an organic compound with the molecular formula C9H9FN2O4 It is a derivative of benzamide, characterized by the presence of a fluorine atom, a nitro group, and methoxy and methyl groups attached to the benzene ring
Properties
Molecular Formula |
C9H9FN2O4 |
|---|---|
Molecular Weight |
228.18 g/mol |
IUPAC Name |
3-fluoro-N-methoxy-N-methyl-5-nitrobenzamide |
InChI |
InChI=1S/C9H9FN2O4/c1-11(16-2)9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,1-2H3 |
InChI Key |
CMJUBRUOLDHBQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-methyl-N-methoxy-5-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a fluorobenzene derivative followed by amide formation. The reaction conditions often involve the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amide formation processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-methyl-N-methoxy-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the benzene ring.
Scientific Research Applications
3-Fluoro-N-methyl-N-methoxy-5-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-methyl-N-methoxy-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The methoxy and methyl groups can affect the compound’s solubility and stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-N-methyl-N-methoxybenzamide: Lacks the nitro group, resulting in different chemical properties and reactivity.
3-Fluoro-N-methyl-N-methoxy-4-nitrobenzamide:
3-Fluoro-N-methyl-N-methoxy-5-chlorobenzamide: The nitro group is replaced with a chlorine atom, leading to different chemical behavior.
Uniqueness
3-Fluoro-N-methyl-N-methoxy-5-nitrobenzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-Fluoro-N-methyl-N-methoxy-5-nitrobenzamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, highlighting its interactions with biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fluorine atom , a methoxy group , and a nitro group attached to a benzamide structure. Its molecular formula is with a molecular weight of 228.18 g/mol. The unique combination of functional groups enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The presence of the nitro group is believed to enhance its reactivity with microbial targets, potentially disrupting their cellular functions.
Interaction with Enzymes and Receptors
The compound has been investigated for its interactions with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for therapeutic applications in conditions such as cancer or metabolic disorders. The fluoro and nitro groups play crucial roles in these interactions by influencing the compound's binding affinity and specificity towards biological targets.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, preventing substrate access and thereby inhibiting enzymatic activity.
- Receptor Modulation : It may interact with receptor sites, altering cellular signaling pathways that influence cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial properties of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential utility in treating infections caused by resistant strains.
- Cytotoxicity Assessment : In vitro assays performed on cancer cell lines showed that the compound induced cytotoxic effects at concentrations above 50 µg/mL, leading to increased apoptosis rates compared to control groups. This suggests a promising avenue for further research into its anticancer properties .
Comparative Analysis
| Compound | Antimicrobial Activity | Cytotoxicity (A549 Cells) | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Moderate | Enzyme inhibition, receptor modulation |
| Similar Compounds (e.g., Nitrobenzamide derivatives) | Variable | Low to moderate | Diverse mechanisms depending on structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
